Physicochemical Property Comparison: Lipophilicity (LogP) of 3-Oxa-1-azaspiro[4.5]decan-2-one vs. 1-Oxa-3-azaspiro[4.5]decan-2-one
The predicted LogP of 3-Oxa-1-azaspiro[4.5]decan-2-one is calculated to be in the range of 1.75–2.08, indicating moderate lipophilicity favorable for blood-brain barrier penetration [1]. In contrast, the isomeric analog 1-oxa-3-azaspiro[4.5]decan-2-one has a predicted LogP of 1.2 (or less, based on structural analysis), suggesting a significant difference in lipophilicity that would impact distribution and clearance . This variation arises from the different positioning of the oxygen and nitrogen atoms, which alters hydrogen bonding capacity and polarity [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP 1.75–2.08 (ChemSpider ACD/Labs) |
| Comparator Or Baseline | 1-oxa-3-azaspiro[4.5]decan-2-one: predicted LogP ~1.2 (estimated from structure) |
| Quantified Difference | ΔLogP ≈ 0.55–0.88 |
| Conditions | Computational prediction (ACD/Labs Percepta Platform) for the neutral form of the molecules. |
Why This Matters
Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and a ΔLogP of >0.5 can substantially alter in vivo pharmacokinetics and tissue penetration.
- [1] ChemSpider. Predicted ACD/Labs LogP and LogD data for 3-Oxa-1-azaspiro[4.5]decan-2-one. Retrieved from https://legacy.chemspider.com/Chemical-Structure.310472.html. View Source
- [2] RSC Publishing. Oxa-spirocycles: synthesis, properties and applications. 2021. DOI: 10.1039/D1OB01200A. View Source
